

# SKLB1002: Validating Efficacy in a Second Animal Model for Anti-Angiogenic Therapy

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## Compound of Interest

Compound Name: **SKLB1002**

Cat. No.: **B612002**

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In the landscape of anti-angiogenic cancer therapy, the validation of a drug candidate's efficacy across multiple preclinical models is paramount for establishing its therapeutic potential. This guide provides a comparative analysis of **SKLB1002**, a potent vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, with established anti-angiogenic agents, Sunitinib and Bevacizumab. The focus is on the validation of **SKLB1002**'s efficacy in a human tumor xenograft model in athymic mice, serving as a crucial second animal model to corroborate initial findings.

## Comparative Efficacy of Anti-Angiogenic Agents

The following tables summarize the in vitro potency and in vivo efficacy of **SKLB1002** compared to Sunitinib and Bevacizumab.

Table 1: In Vitro Potency Against VEGFR-2

Compound	Target	IC50 (nM)
SKLB1002	VEGFR-2	32
Sunitinib	VEGFR-2	~80
Bevacizumab	VEGF-A	Binds to ligand, not receptor

Table 2: Efficacy in Human Tumor Xenograft Models (Athymic Mice)

Compound	Tumor Model(s)	Dosage	Efficacy (Tumor Growth Inhibition)
SKLB1002	SW620 (colon), HepG2 (liver)	100 mg/kg/day	72% (SW620), 63% (HepG2)
Sunitinib	Renal Cell Carcinoma	40 mg/kg/day	91% reduction in tumor volume
Bevacizumab	U251 (glioblastoma)	5 mg/kg, q3d x 4	40%
Bevacizumab	FaDu (HNSCC)	5 mg/kg/day x 28 (in combo)	80% complete tumor regression (in combination with Irinotecan)
Bevacizumab	A2780-1A9 (ovarian)	-	Synergistic effect with paclitaxel

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

### In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2.

**Objective:** To determine the half-maximal inhibitory concentration (IC50) of the test compounds against VEGFR-2.

**Materials:**

- Purified recombinant human VEGFR-2 kinase domain
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate

- Test compounds (**SKLB1002**, Sunitinib) dissolved in DMSO
- Assay buffer
- 96-well microtiter plates
- Kinase activity detection kit (e.g., ADP-Glo™)

**Procedure:**

- The wells of a 96-well plate are coated with the poly(Glu, Tyr) substrate.
- Serial dilutions of the test compounds are prepared in DMSO and added to the wells. A vehicle control (DMSO only) is also included.
- The VEGFR-2 enzyme is added to the wells.
- The kinase reaction is initiated by the addition of ATP.
- The plate is incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes) to allow for substrate phosphorylation.
- The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent.
- IC<sub>50</sub> values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

## Human Tumor Xenograft Model in Athymic Mice

This *in vivo* assay evaluates the anti-tumor efficacy of the test compounds in a living organism.

**Objective:** To assess the ability of **SKLB1002** to inhibit the growth of human tumors implanted in immunocompromised mice.

**Materials:**

- Athymic nude mice (e.g., BALB/c nude)

- Human tumor cell lines (e.g., SW620 colorectal adenocarcinoma, HepG2 hepatocellular carcinoma)
- Cell culture medium and supplements
- Matrigel (optional, for enhancing tumor take rate)
- **SKLB1002**, vehicle control
- Calipers for tumor measurement

**Procedure:**

- Human tumor cells are cultured in appropriate media.
- A specific number of cells (e.g.,  $5 \times 10^6$ ) are harvested, resuspended in a suitable buffer (e.g., PBS), and mixed with Matrigel.
- The cell suspension is subcutaneously injected into the flank of each athymic nude mouse.
- Tumors are allowed to grow to a palpable size (e.g., 100
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